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molecular formula C10H9ClN2O B8808608 7-Chloro-4-methoxyquinolin-8-amine

7-Chloro-4-methoxyquinolin-8-amine

Cat. No. B8808608
M. Wt: 208.64 g/mol
InChI Key: NPJSYJVVPWPROX-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

10% palladium on carbon (125 mg, 1.1 mmol) was added to a solution of 7-chloro-4-methoxy-quinolin-8-ylamine (Intermediate 70) (246 mg, 1.1 mmol), and ammonium formate (365 mg, 5.8 mmol) in 50% acetic acid (5 ml) and the reaction was heated under reflux for 30 min. After cooling the solvent was removed in vacuo. The residue was dissolved in EtOAc (100 ml) and washed with sat sodium bicarbonate solution, dried (MgSO4) and concentrated in vacuo to give the title compound (124 mg, 65%).
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
365 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([NH2:12])=[C:10]2[C:5]([C:6]([O:13][CH3:14])=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.C([O-])=O.[NH4+]>[Pd].C(O)(=O)C>[CH3:14][O:13][C:6]1[C:5]2[C:10](=[C:11]([NH2:12])[CH:2]=[CH:3][CH:4]=2)[N:9]=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
246 mg
Type
reactant
Smiles
ClC1=CC=C2C(=CC=NC2=C1N)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(=CC=NC2=C1N)OC
Name
Quantity
365 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
125 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (100 ml)
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=NC2=C(C=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 124 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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